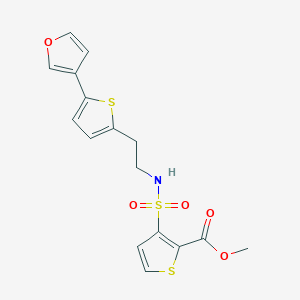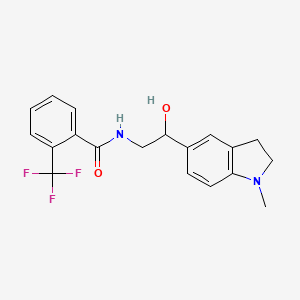
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(trifluoromethyl)benzamide, also known as TH-302, is a hypoxia-activated prodrug that has shown promising results in preclinical and clinical studies as an anticancer agent.
Wirkmechanismus
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(trifluoromethyl)benzamide is a prodrug that is selectively activated in hypoxic regions of tumors. Hypoxia is a common feature of solid tumors, as the rapid growth of tumor cells often outpaces the growth of blood vessels that supply oxygen to the tumor. This compound is activated by reduction of the nitroimidazole moiety in hypoxic regions of tumors, which leads to the release of the active drug, bromo-isophosphoramide mustard (Br-IPM). Br-IPM is a DNA alkylating agent that induces DNA damage and inhibits DNA synthesis, leading to tumor cell death.
Biochemical and Physiological Effects
This compound has been shown to induce tumor cell death by multiple mechanisms, including DNA damage, inhibition of DNA synthesis, and induction of apoptosis. It has also been shown to inhibit tumor growth and metastasis in preclinical models of various types of cancer, including breast cancer, lung cancer, and pancreatic cancer. This compound has been well-tolerated in clinical trials, with manageable side effects such as fatigue, nausea, and vomiting.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(trifluoromethyl)benzamide has several advantages for lab experiments, including its selective activation in hypoxic regions of tumors, which allows for targeted therapy of solid tumors. This compound has also been shown to be effective against a variety of tumor types, making it a promising candidate for combination therapy with other anticancer agents. However, this compound has limitations in terms of its stability and solubility, which can affect its efficacy and bioavailability in vivo.
Zukünftige Richtungen
For N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(trifluoromethyl)benzamide include further preclinical and clinical studies to optimize its dosing, administration, and combination therapy with other anticancer agents. This compound has also shown potential for use in combination with radiation therapy, which can enhance its efficacy in hypoxic regions of tumors. Additionally, this compound may have applications in other diseases that are characterized by hypoxia, such as cardiovascular and respiratory diseases.
Synthesemethoden
The synthesis of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(trifluoromethyl)benzamide involves the reaction of 2-(trifluoromethyl)benzoic acid with N-(2-aminoethyl)-1-methylindole-5-carboxamide in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as coupling agents. The resulting intermediate is then treated with 2-(bromomethyl)-1,3-dioxolane to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(trifluoromethyl)benzamide has shown promising results in preclinical and clinical studies as an anticancer agent. It is a prodrug that is selectively activated in hypoxic regions of tumors, which are often resistant to conventional chemotherapy and radiation therapy. This compound has been shown to induce tumor cell death by multiple mechanisms, including DNA damage, inhibition of DNA synthesis, and induction of apoptosis.
Eigenschaften
IUPAC Name |
N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2/c1-24-9-8-12-10-13(6-7-16(12)24)17(25)11-23-18(26)14-4-2-3-5-15(14)19(20,21)22/h2-7,10,17,25H,8-9,11H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMAASSMULGERI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2900849.png)
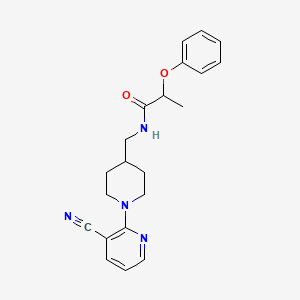
![1-(3-Chlorophenyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2900853.png)
![(1R,5S)-8-(benzylsulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2900856.png)
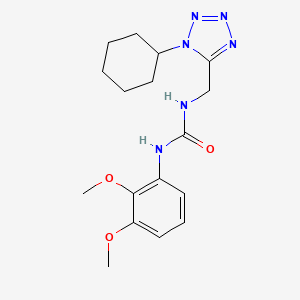
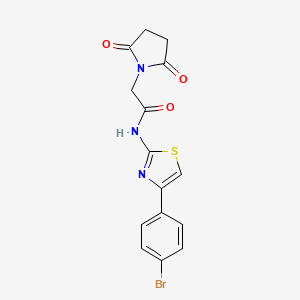

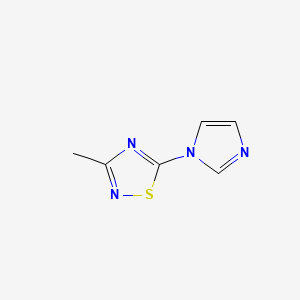
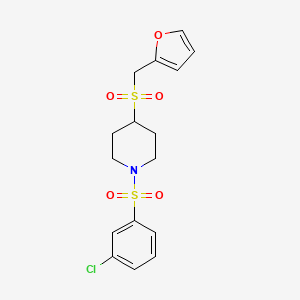
![3-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-7,8-dimethoxy-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2900865.png)



